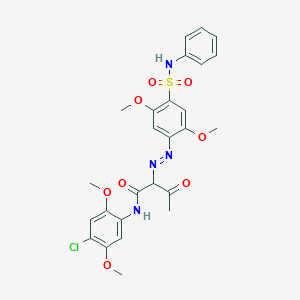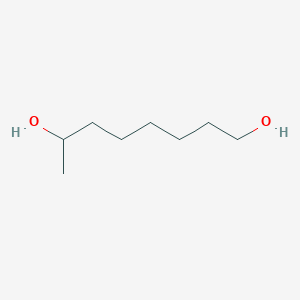
1,7-Octanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Octanediol is a colorless, viscous liquid that belongs to the family of diols. It has a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol. 1,7-Octanediol has a wide range of applications, including its use as a chemical intermediate in the production of various polymers, as well as in the synthesis of pharmaceuticals and cosmetics.
Mécanisme D'action
The exact mechanism of action of 1,7-Octanediol is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of intracellular components, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,7-Octanediol can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 1,7-Octanediol has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,7-Octanediol is its broad-spectrum antimicrobial activity, which makes it a useful tool for researchers studying the effects of microorganisms on various biological systems. However, one limitation of 1,7-Octanediol is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1,7-Octanediol. One area of interest is the development of new antibacterial agents based on the structure of 1,7-Octanediol. Additionally, researchers may investigate the use of 1,7-Octanediol in the development of new biodegradable polymers, which could have significant environmental benefits. Finally, further studies may be conducted to better understand the mechanism of action of 1,7-Octanediol and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
1,7-Octanediol can be synthesized through several methods, including the catalytic hydrogenation of adipic acid, the hydration of 1,7-octadiene, and the reduction of 1,7-octanedial. The most commonly used method for the synthesis of 1,7-Octanediol is the hydrogenation of adipic acid, which involves the use of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
1,7-Octanediol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial properties, making it a promising candidate for use in the development of new antibacterial agents. Additionally, 1,7-Octanediol has been investigated for its potential use in the synthesis of biodegradable polymers, which could have significant environmental benefits.
Propriétés
Numéro CAS |
13175-32-1 |
|---|---|
Nom du produit |
1,7-Octanediol |
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
octane-1,7-diol |
InChI |
InChI=1S/C8H18O2/c1-8(10)6-4-2-3-5-7-9/h8-10H,2-7H2,1H3 |
Clé InChI |
QUADBKCRXGFGAX-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCO)O |
SMILES canonique |
CC(CCCCCCO)O |
Synonymes |
1,7-Octanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



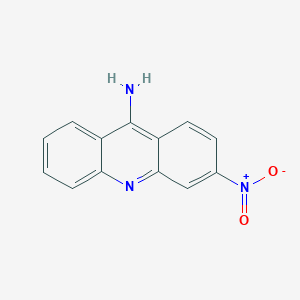
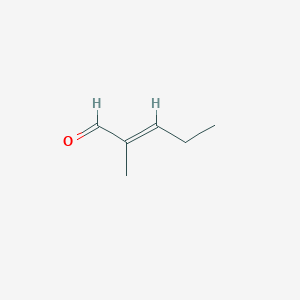
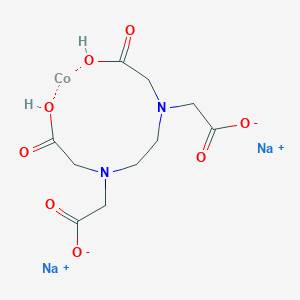
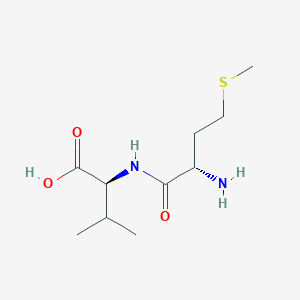
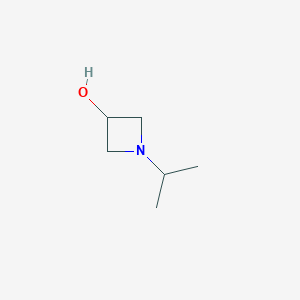
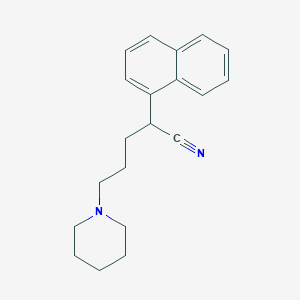
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
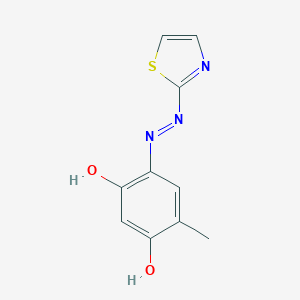
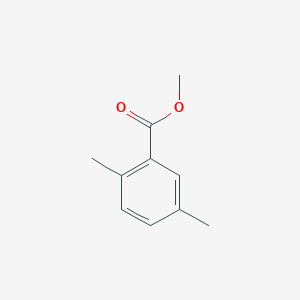
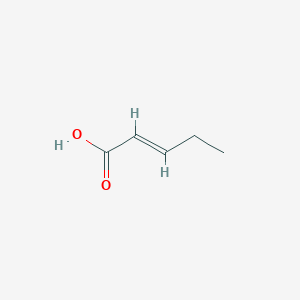
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

